molecular formula C12H7ClFN5O B13728174 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

Cat. No.: B13728174
M. Wt: 291.67 g/mol
InChI Key: AZJVTNUKMRPDIL-UHFFFAOYSA-N
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Description

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The phenoxy group is then introduced through a nucleophilic substitution reaction with a suitable phenol derivative. The final step involves the chlorination and fluorination of the pyridine ring, which can be achieved using reagents such as thionyl chloride and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of a nitro group would produce an amine .

Mechanism of Action

The mechanism of action of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites . The phenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is unique due to its combination of a tetrazole ring, phenoxy group, and halogenated pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7ClFN5O

Molecular Weight

291.67 g/mol

IUPAC Name

3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine

InChI

InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19)

InChI Key

AZJVTNUKMRPDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl

Origin of Product

United States

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